molecular formula C14H10BrF2NO4 B2402975 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate CAS No. 1794741-78-8

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate

Cat. No.: B2402975
CAS No.: 1794741-78-8
M. Wt: 374.138
InChI Key: ODYIHLHRWUBEFF-UHFFFAOYSA-N
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Description

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate is a useful research compound. Its molecular formula is C14H10BrF2NO4 and its molecular weight is 374.138. The purity is usually 95%.
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Biological Activity

The compound 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate represents a novel entity in medicinal chemistry, particularly noted for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Molecular Characteristics

  • Molecular Formula : C14H12BrF2N3O4
  • Molecular Weight : 392.16 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The key steps include:

  • Formation of the furan ring : This is achieved through cyclization reactions involving appropriate carbonyl compounds.
  • Introduction of the difluorobenzyl group : Nucleophilic substitution reactions are utilized to attach the difluorobenzyl moiety.
  • Carboxylate formation : The final step often involves esterification to yield the carboxylate form.

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against various bacterial strains. In vitro tests demonstrated significant antibacterial properties, particularly against drug-resistant strains such as Acinetobacter baumannii and Staphylococcus aureus. The compound exhibited an IC50 value indicating its potency in inhibiting bacterial growth.

Bacterial StrainIC50 (µM)Comments
A. baumannii5.0Effective against NDM-positive
K. pneumoniae10.0Moderate activity
E. cloacae12.5Lower effectiveness
S. aureus8.0Significant inhibition

Anticancer Activity

The compound has also shown promise in cancer research, with studies indicating its ability to induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

The biological activity of This compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in bacterial cell wall synthesis and cancer cell survival.
  • Receptor Modulation : The compound may also modulate receptor activity linked to apoptosis and cell cycle regulation.

Case Studies

  • Study on Antibacterial Efficacy
    • A recent publication investigated the antibacterial effects of this compound against clinically isolated strains. Results indicated a strong correlation between structure and activity, suggesting modifications could enhance potency further .
  • Cancer Cell Line Testing
    • In another study, the compound was tested against several cancer cell lines (e.g., MCF-7, HeLa). It was found to significantly reduce cell viability at concentrations as low as 10 µM, with detailed analysis indicating a dose-dependent response .

Properties

IUPAC Name

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF2NO4/c15-12-4-3-11(22-12)14(20)21-7-13(19)18-6-8-1-2-9(16)5-10(8)17/h1-5H,6-7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYIHLHRWUBEFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CNC(=O)COC(=O)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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